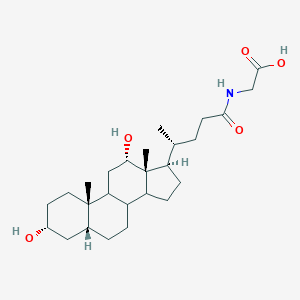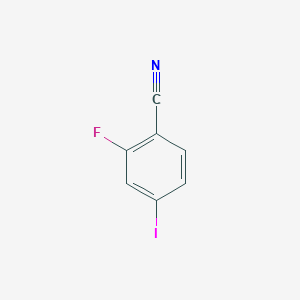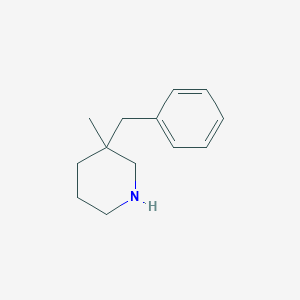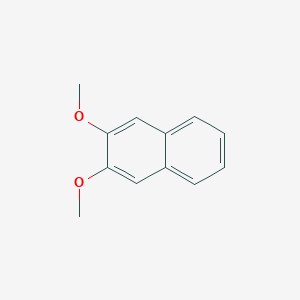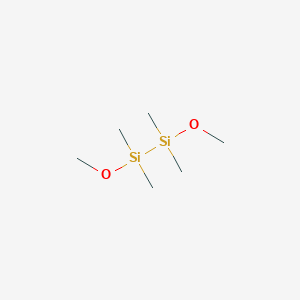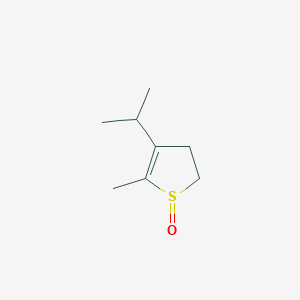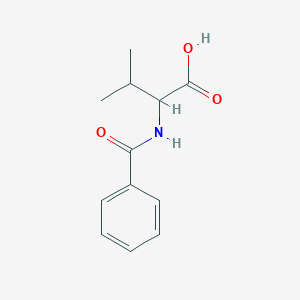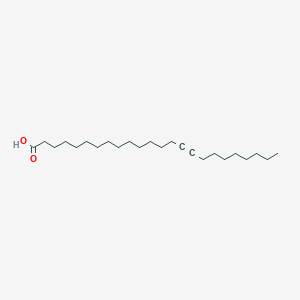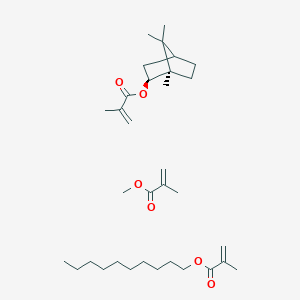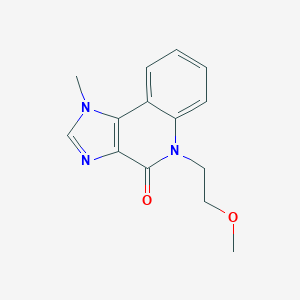
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- is a heterocyclic compound that exhibits various biological activities. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits various biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. It has also been shown to have potential as an anti-inflammatory and antioxidant agent.
Wirkmechanismus
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- is not fully understood. However, it has been suggested that it may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including DNA replication and transcription, apoptosis, and inflammation. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-. One area of research is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, this compound may have potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Synthesemethoden
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- can be achieved through several methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and ethyl 2-chloroacetate in the presence of a base. The resulting intermediate is then cyclized with formic acid to form the final product.
Eigenschaften
CAS-Nummer |
133306-24-8 |
|---|---|
Produktname |
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- |
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
5-(2-methoxyethyl)-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-16-9-15-12-13(16)10-5-3-4-6-11(10)17(14(12)18)7-8-19-2/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
RNALUGIWZHGINR-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCOC |
Kanonische SMILES |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCOC |
Andere CAS-Nummern |
133306-24-8 |
Synonyme |
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-meth yl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



